4-Chloro-1H-indazole-3-carboxamide

Description

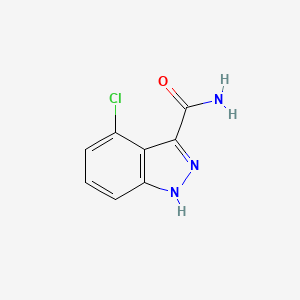

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-4-2-1-3-5-6(4)7(8(10)13)12-11-5/h1-3H,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZPNSYHYQCHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 4 Chloro 1h Indazole 3 Carboxamide Analogs

General Principles of Indazole-3-carboxamide SAR

The indazole-3-carboxamide core is recognized for its role in developing inhibitors for various protein kinases, including Glycogen Synthase Kinase-3 (GSK-3) and p21-activated kinase 1 (PAK1). nih.govnih.gov SAR studies have established several fundamental principles for this class of compounds. The indazole ring itself acts as a crucial scaffold, often forming key hydrogen bonds with the hinge region of kinase enzymes. The carboxamide linker at the 3-position is another critical element, with its specific orientation (regiochemistry) being vital for biological activity. nih.govscinews.uz

Substitutions on the indazole ring and the amide nitrogen allow for the fine-tuning of the compound's properties. Modifications at these positions can influence the molecule's potency, selectivity, and pharmacokinetic profile. For instance, in the context of GSK-3 inhibitors, in silico screening followed by experimental validation identified 1H-indazole-3-carboxamides as a novel scaffold, with hit compounds showing pIC50 values in the micromolar range. acs.org X-ray crystallography confirmed the binding mode, validating the scaffold for further rational design. acs.org Similarly, fragment-based screening identified these derivatives as potential PAK1 inhibitors, leading to the development of compounds with nanomolar potency. nih.gov

Impact of Substituents on Biological Activity Profiles

The biological activity of indazole-3-carboxamides can be significantly altered by the introduction of various substituents at different positions on the indazole ring and the amide portion of the molecule.

For a series of N-substituted prolinamido indazole derivatives designed as Rho-kinase (ROCK) inhibitors, the nature of the substituent on the benzyl (B1604629) group at the N-1 position of the indazole had a pronounced effect on activity. nih.gov The order of potency was found to be CH₃ > H > Br > OCH₃ > F > NO₂, CN, indicating that small, electron-donating or weakly withdrawing groups are preferred at this position for ROCK I inhibition. nih.gov

In the development of GSK-3 inhibitors, researchers modified the amide portion of the 1H-indazole-3-carboxamide scaffold. Replacing a (2-methoxyethyl)-4-methylpiperidine group with moieties like oxanyl, oxolanyl, or thiolanedionyl was explored to enhance selectivity. nih.gov

Furthermore, in a study on Calcium-Release Activated Calcium (CRAC) channel blockers, a series of 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides were synthesized and evaluated. scinews.uz The substitution pattern on the aryl amine part of the carboxamide was systematically varied. The data revealed that specific substitutions were essential for achieving sub-micromolar inhibitory concentrations (IC50). scinews.uz

Table 1: Effect of Amide Substituents on CRAC Channel Inhibition

| Compound | Aryl Amine Substituent (Ar in -CONH-Ar) | IC50 (µM) for Ca²+ Influx |

|---|---|---|

| 12a | 4-trifluoromethoxy-phenyl | 0.43 |

| 12b | 4-fluoro-phenyl | 0.72 |

| 12d | 3-chloro-4-fluoro-phenyl | 0.28 |

| 12e | 4-chloro-3-trifluoromethyl-phenyl | 0.68 |

Source: Adapted from data in Bioorganic & Medicinal Chemistry Letters, 2016. scinews.uz

This table illustrates how different halogen-containing substituents on the phenyl ring of the amide influence the inhibitory potency against CRAC channels, with the 3-chloro-4-fluoro-phenyl substitution (compound 12d) being the most potent in this series. scinews.uz

Role of the 4-Chloro Moiety in Modulating Biological Interactions

The presence of a chlorine atom at the 4-position of the indazole ring can significantly influence a compound's biological profile. Halogen atoms, like chlorine, can modulate a molecule's lipophilicity, electronic properties, and metabolic stability. More importantly, they can form specific halogen bonds with biological targets, which are non-covalent interactions between the halogen atom and an electron-rich atom (like oxygen or nitrogen) in a protein.

Amide Linker Regiochemistry and its Influence on Target Binding

The specific arrangement of the amide linker at the 3-position of the indazole ring is a critical determinant of biological activity. This concept, known as regiochemistry, has been shown to be paramount for the function of several indazole-3-carboxamide-based inhibitors.

A compelling example comes from research on CRAC channel blockers. nih.govnih.gov In these studies, two series of isomers were synthesized: the standard indazole-3-carboxamides (-CO-NH-Ar) and their "reverse" amide isomers, the indazole-3-amides (-NH-CO-Ar). nih.govscinews.uz The results were striking. The indazole-3-carboxamide derivative 12d was a potent inhibitor of calcium influx with a sub-micromolar IC50 value. nih.gov In stark contrast, its reverse amide counterpart, 9c , was completely inactive, even at concentrations up to 100 µM. nih.govscinews.uz This demonstrates an absolute requirement for the -CO-NH- orientation for CRAC channel inhibition, a feature described as unprecedented for this target class at the time. nih.gov

Table 2: Influence of Amide Regiochemistry on CRAC Channel Inhibition

| Compound | Amide Linker Regiochemistry | Structure | IC50 (µM) for Ca²+ Influx |

|---|---|---|---|

| 12d | 3-Carboxamide (-CO-NH-) | Indazole-CO-NH-Ar | 0.28 |

| 9c | Reverse Amide (-NH-CO-) | Indazole-NH-CO-Ar | > 100 (inactive) |

Source: Adapted from data in Bioorganic & Medicinal Chemistry Letters, 2016. nih.govscinews.uz

This critical dependence on the amide's directionality suggests that the carbonyl oxygen and the amide N-H group must be positioned precisely to form essential hydrogen bonds with specific amino acid residues in the binding site of the target protein. Reversing the amide bond alters this spatial arrangement, completely abrogating the compound's ability to bind and inhibit the target.

Rational Design and Lead Optimization Strategies Based on SAR Insights

The knowledge gained from SAR studies provides a roadmap for rational drug design and lead optimization. By understanding which structural features are essential for activity and which can be modified, medicinal chemists can systematically design new analogs with improved properties such as higher potency, greater selectivity, and better drug-like characteristics.

Several strategies are employed based on SAR insights for the indazole-3-carboxamide scaffold:

Scaffold Hopping and Bioisosteric Replacement: Once the key pharmacophoric elements are known, parts of the molecule can be replaced with other chemical groups (bioisosteres) that retain the essential electronic and steric properties required for binding. cambridgemedchemconsulting.com For example, the amide bond itself, while often crucial, can sometimes be replaced by bioisosteres like 1,2,4-oxadiazoles or 1,2,3-triazoles to improve metabolic stability or other properties. rsc.orgnih.gov

Structure-Based Design: When the 3D structure of the target protein in complex with an inhibitor is known (e.g., from X-ray crystallography), designers can visualize the binding interactions. acs.org This allows for the design of new analogs with substituents that can form additional favorable interactions with the protein, thereby increasing affinity. For instance, a pocket of space in the active site could be filled with a suitably sized substituent on the indazole ring to enhance van der Waals contacts.

Fragment-Based Screening: This approach involves identifying small chemical fragments that bind weakly to the target. nih.gov These fragments can then be grown or linked together based on SAR principles to create a more potent lead compound. The 1H-indazole-3-carboxamide core itself has been identified through such screening methods as a starting point for developing potent and selective PAK1 inhibitors. nih.gov

Systematic Substituent Modification: As seen in the development of CRAC channel and ROCK inhibitors, systematically altering substituents on the indazole ring and the amide moiety allows for the exploration of the chemical space around a lead compound. nih.govscinews.uz This helps in building a detailed SAR map to guide the optimization of potency and selectivity. For example, after identifying an initial hit, a library of analogs with different alkyl, aryl, and halogen groups can be synthesized to probe the steric and electronic requirements of the binding pocket. researchgate.net

Through these iterative cycles of design, synthesis, and testing, guided by SAR principles, initial hits from screening campaigns can be transformed into highly optimized lead compounds with therapeutic potential. rsc.orgacs.orgnih.gov

Computational Chemistry and Molecular Modeling of 4 Chloro 1h Indazole 3 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism and affinity of a ligand, such as 4-Chloro-1H-indazole-3-carboxamide, with a protein target.

Research on related 1H-indazole-3-carboxamide derivatives has demonstrated their potential as inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer therapy. researchgate.netnih.gov In these studies, molecular docking simulations were employed to elucidate the binding mode of these derivatives within the ATP-binding pocket of PAK1. researchgate.net The indazole scaffold typically forms key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition. The carboxamide group often participates in additional hydrogen bonds with nearby amino acid residues, further stabilizing the complex. While specific docking studies on this compound are not extensively detailed in the available literature, the established binding patterns of its analogues suggest a similar mode of interaction. The chlorine atom at the 4-position of the indazole ring is expected to occupy a specific sub-pocket, potentially influencing the compound's selectivity and potency towards different kinases.

In a different context, a series of N-alkylated indazole derivatives were investigated for their potential against a renal cancer-related protein (PDB ID: 6FEW) using Autodock 4. nih.gov The docking analysis revealed that the indazole moieties effectively bind to the target protein, with certain derivatives exhibiting high binding energies, indicating strong and stable interactions. nih.gov This underscores the versatility of the indazole-3-carboxamide scaffold in targeting various proteins implicated in disease.

A study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives as anticancer agents utilized induced-fit docking (IFD) against phosphatidylinositol 3-kinase (PI3Kα). mdpi.com The results indicated that these compounds occupy the PI3Kα binding site and interact with key residues, demonstrating the utility of docking in rationalizing the structure-activity relationship of related heterocyclic compounds. mdpi.com

The following table summarizes representative findings from molecular docking studies on related indazole carboxamide derivatives.

| Derivative Class | Target Protein | Key Interactions/Findings | Reference |

| 1H-indazole-3-carboxamides | PAK1 | Indazole scaffold forms hydrogen bonds with the kinase hinge region. | researchgate.netnih.gov |

| N-alkylated indazole derivatives | Renal cancer-related protein (6FEW) | High binding energies indicating stable protein-ligand complexes. | nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Occupation of the binding site and engagement with key residues. | mdpi.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, offering insights into its conformational flexibility and the stability of ligand-protein complexes. For this compound, MD simulations would be crucial to validate the binding poses predicted by molecular docking and to assess the stability of the interactions with its biological target.

Virtual Screening Approaches for Target Identification and Lead Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for the development of potent and selective PAK1 inhibitors through a fragment-based screening approach. nih.gov This method involves screening a library of small molecular fragments to identify those that bind to the target of interest. These initial hits are then grown or linked together to create more potent lead compounds. The identification of the 1H-indazole-3-carboxamide core as a viable scaffold highlights the power of virtual screening in modern drug discovery. nih.gov

Furthermore, both structure-based and ligand-based virtual screening approaches have been successfully used to identify novel inhibitors for various targets. mdpi.com In a structure-based approach, a library of compounds is docked into the binding site of a target protein with a known 3D structure. mdpi.comnih.gov In contrast, ligand-based methods utilize the knowledge of known active compounds to identify others with similar properties. mdpi.com For this compound, these approaches could be employed to identify its potential biological targets or to discover new derivatives with enhanced activity. For example, a library of compounds containing the this compound core could be screened against a panel of kinases to identify potential targets beyond PAK1.

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating the geometric and electronic properties of molecules like this compound.

DFT calculations have been performed on various indazole derivatives to understand their physicochemical properties. nih.gov These calculations can provide optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule. nih.govmultidisciplinaryjournals.com

A study on novel indazole derivatives utilized DFT calculations at the B3LYP/6-311+ level of theory to investigate their physicochemical properties and electrostatic potential. nih.gov The analysis of the HOMO-LUMO energy gap helped in identifying derivatives with higher stability and those that are better electron donors or acceptors. nih.gov For this compound, DFT calculations would be invaluable in understanding the influence of the chloro substituent on the electronic properties of the indazole ring system.

In a related study on N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, DFT calculations with the B3LYP/3-21G basis set were used to determine the optimized geometry and vibrational frequencies. multidisciplinaryjournals.com Such computational studies provide a theoretical framework to complement and interpret experimental data from techniques like IR and NMR spectroscopy.

The following table presents representative DFT calculated values for related indazole derivatives, illustrating the type of data that can be obtained for this compound.

| Compound Class | DFT Method | Calculated Properties | Reference |

| Novel Indazole Derivatives | B3LYP/6-311+ | HOMO-LUMO energy gap, electrostatic potential | nih.gov |

| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | B3LYP/3-21G | Optimized geometry, vibrational frequencies | multidisciplinaryjournals.com |

Natural Bond Orbital (NBO) Analyses

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It is a powerful tool for understanding intramolecular and intermolecular interactions, charge transfer, and hyperconjugative effects.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. They rely on the interaction of electromagnetic radiation with the compound to provide detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structure determination of indazole-3-carboxamides. nih.govnih.gov Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule. nih.gov

In ¹H-NMR spectra of indazole-3-carboxamide derivatives, protons on the aromatic ring typically appear as multiplets in the downfield region. The chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern on the indazole ring. The protons of the carboxamide group (-CONH₂) and the indazole N-H proton also produce characteristic signals.

For the broader class of indazole-3-carboxamides, NMR is routinely used for identification and quantification, with some methods showing great advantage in the absence of a reference material. nih.gov In studies of related synthetic cannabinoids, two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed for complete spectral assignment.

Table 1: Typical ¹H-NMR Spectral Data for Related Indazole-3-Carboxamide Cores This table presents generalized data for the core structure, as specific experimental data for 4-Chloro-1H-indazole-3-carboxamide is not readily available in the cited literature.

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indazole N-H | > 10.0 | Broad Singlet |

| Aromatic H | 7.0 - 8.5 | Multiplet |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The analysis of N-acetyl-4-chloro-1H-indazole, a closely related intermediate, utilizes IR spectroscopy for characterization. researchgate.net For the indazole-3-carboxamide class, the IR spectrum is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. researchgate.net

Key vibrational bands include:

N-H Stretching: The indazole N-H and amide N-H groups typically show absorption bands in the region of 3100-3500 cm⁻¹.

C=O Stretching: A strong absorption band, characteristic of the amide I band (primarily C=O stretch), is expected around 1640-1680 cm⁻¹.

Aromatic C=C and C-H Stretching: Vibrations of the benzene (B151609) ring portion of the indazole structure appear in the 1450-1600 cm⁻¹ region, with C-H stretching occurring above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Indazole-3-Carboxamide Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide & Indazole N-H | Stretching | 3100 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Amide C=O | Stretching (Amide I) | 1640 - 1680 |

| N-H | Bending (Amide II) | 1520 - 1580 |

Raman Spectroscopy (Dispersive and FT-Raman)

Raman spectroscopy serves as a complementary vibrational technique to IR and is particularly effective for non-destructive analysis. nih.gov Studies have demonstrated its utility in detecting the 1H-indazole-3-carboxamide core structure in seized materials. nih.gov Methodologies using both 785 nm dispersive Raman and 1064 nm FT-Raman have successfully identified characteristic bands of the core structure, with findings often corroborated by theoretical calculations. nih.gov

For related compounds, the Raman spectrum shows characteristic bands for the aromatic ring and C-H bond modes. researchgate.net This technique is a valuable tool for the selective structural elucidation of this class of compounds, addressing the forensic need to preserve evidence while performing analysis. nih.gov

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely coupled with chromatographic separation methods for the analysis of complex mixtures and the definitive identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS, GC-EI-MS, GC-MS-MS)

Gas chromatography-mass spectrometry (GC-MS) is a frequently used method for the identification of volatile and thermally stable indazole-3-carboxamide derivatives. nih.govnih.gov In this technique, the sample is vaporized and separated on a GC column before being introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization method that generates predictable and reproducible fragmentation patterns, which are invaluable for structural identification. nih.govresearchgate.net

The EI mass spectra of indazole-3-carboxamides typically show a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of the amide group and other substituents. The fragmentation pathways of these synthetic cannabinoids have been discussed in detail for structure identification purposes. nih.gov For instance, a common fragmentation involves the formation of a stable indazole acylium cation.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Key Fragments of this compound in EI-MS Based on the structure C₈H₆ClN₃O and common fragmentation patterns for this class.

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₈H₆ClN₃O]⁺ | 195/197 |

| [M-NH₂]⁺ | [C₈H₅ClN₂O]⁺ | 179/181 |

| [4-chloro-1H-indazole]⁺ | [C₇H₅ClN₂]⁺ | 152/154 |

Liquid Chromatography-Mass Spectrometry (LC-MS, UHPLC-UV/VIS, UHPLC-ESI-MS, HPLC-QTOF-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its high-performance variants like UHPLC-MS are essential for analyzing a wide range of pharmaceutical compounds, including those that are non-volatile or thermally labile. rsc.org This technique is widely applied to the analysis of indazole-3-carboxamide derivatives. nih.govnih.gov

Soft ionization techniques such as Electrospray Ionization (ESI) are typically used, which minimizes fragmentation and often results in the observation of a protonated molecular ion [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) instruments, like Quadrupole Time-of-Flight (QTOF), provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its metabolites or degradation products. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is used to generate fragment ions from a selected precursor ion, providing further structural confirmation. nih.gov

In the analysis of indazole-3-carboxamides, LC-MS can identify characteristic fragment ions, such as the indazole acylium cation. nih.gov

Table 4: Predicted m/z of Adducts for this compound in ESI-MS Based on the monoisotopic mass of C₈H₆ClN₃O (195.02 g/mol ).

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₇ClN₃O]⁺ | 196.03 |

| [M+Na]⁺ | [C₈H₆ClN₃ONa]⁺ | 218.01 |

| [M+K]⁺ | [C₈H₆ClN₃OK]⁺ | 233.99 |

Chromatographic Separations for Enantiomer Purity and Analysis

Many indazole-3-carboxamides, including potential variants of this compound, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. nih.govsigmaaldrich.com These enantiomers can exhibit different biological activities and potencies. nih.gov Therefore, the ability to separate and analyze these enantiomers is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. nih.govresearchgate.net

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer. nih.gov Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely used and highly effective. researchgate.netnih.gov For instance, an HPLC method was developed for indazole-3-carboxamide type synthetic cannabinoids using a Lux® i-Cellulose-5 column for compounds with a terminal amide moiety. nih.govresearchgate.net Optimized isocratic separation methods have successfully yielded excellent enantiomer resolution values (Rs) of 1.99 or greater. nih.govresearchgate.net The choice of mobile phase is critical and can include polar-organic, reversed-phase, and normal-phase conditions depending on the analyte's properties. sigmaaldrich.comnih.gov

Table 2: Example Chiral HPLC System for Indazole-3-Carboxamides

| Component | Specification | Source of Data |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.govresearchgate.net |

| Stationary Phase | Lux® i-Cellulose-5 (for terminal amide moiety) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile / H₂O (Isocratic) | researchgate.net |

| Detector | Photodiode Array (PDA) and/or Mass Spectrometer | nih.gov |

| Performance | Enantiomer Resolution (Rs) ≥ 1.99 | nih.govresearchgate.net |

Elemental Analysis

Elemental analysis, typically through combustion analysis, is a fundamental technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements are compared against the theoretical values calculated from the compound's molecular formula. This comparison serves as a critical verification of the compound's identity and purity.

For this compound, the molecular formula is C₈H₆ClN₃O, which corresponds to a molecular weight of 195.61 g/mol . The theoretical elemental composition is a benchmark against which synthesized batches of the compound are validated.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 8 | 96.088 | 49.14% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.09% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.12% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 21.48% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.18% |

| Total | 195.61 | 100.00% |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Methodologies

The development of new and efficient synthetic routes for 4-Chloro-1H-indazole-3-carboxamide and its derivatives is a cornerstone of future research. While existing methods have proven effective, the quest for more economical, environmentally friendly, and versatile synthetic strategies remains a priority. researchgate.net

Future research will likely focus on:

Novel Protecting Group Strategies: The SEM (2-(trimethylsilyl)ethoxymethyl) protecting group has been utilized in the synthesis of 1H-indazole-3-carboxamides. Research into alternative protecting groups could offer advantages in terms of ease of introduction and removal, as well as compatibility with a wider range of functional groups.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, purity, and safety. The application of flow chemistry to the synthesis of indazole-3-carboxamides could enable large-scale production with enhanced consistency.

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for various organic transformations, offering a powerful tool for the rapid generation of diverse libraries of this compound analogs.

A recent practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the potent HIV-1 capsid inhibitor Lenacapavir, highlights the ongoing need for scalable and cost-effective synthetic routes for substituted indazoles. chemrxiv.orgnih.gov This two-step sequence, involving regioselective bromination and heterocycle formation, avoids the need for column chromatography, making it suitable for large-scale production. chemrxiv.orgnih.gov

Advanced SAR and Lead Optimization Studies for Enhanced Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For this compound, future SAR and lead optimization efforts will be directed towards enhancing potency against specific biological targets while minimizing off-target effects. nih.govnih.gov

Key areas of focus will include:

Systematic Modification of Substituents: Researchers will continue to explore the impact of various substituents at different positions of the indazole ring and the carboxamide side chain. For example, studies on related indazole derivatives have shown that the introduction of specific groups can significantly impact inhibitory activity against targets like p21-activated kinase 1 (PAK1). nih.gov The substitution of a hydrophobic ring in the deep back pocket and the introduction of a hydrophilic group in the bulk solvent region were found to be critical for PAK1 inhibitory activity and selectivity. nih.gov

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of this compound and its analogs is crucial for designing more potent inhibitors. Computational modeling and techniques like X-ray crystallography will play a vital role in this area.

Chiral Separation and Enantiomer-Specific Activity: Many biologically active molecules are chiral, and their enantiomers can exhibit different pharmacological properties. frontiersin.orgwikipedia.org Future research will involve the development of methods for the chiral separation of this compound derivatives and the evaluation of the biological activity of individual enantiomers. frontiersin.org This is particularly relevant as some of the most potent synthetic cannabinoid receptor agonists (SCRAs) are indazole-3-carboxamide derivatives. frontiersin.org

Table 1: SAR Insights for Indazole-3-Carboxamide Derivatives

| Modification | Impact on Activity | Target Example | Reference |

| Substitution of a hydrophobic ring in the deep back pocket | Critical for inhibitory activity and selectivity | PAK1 | nih.gov |

| Introduction of a hydrophilic group in the bulk solvent region | Critical for inhibitory activity and selectivity | PAK1 | nih.gov |

| Regiochemistry of the amide linker (-CO-NH-Ar vs. -NH-CO-Ar) | Required for activity in certain targets | CRAC channel | nih.gov |

| N-alkylation of the indazole ring | Can influence potency | GSK-3 | nih.gov |

Identification of New Biological Targets and Therapeutic Applications

While indazole-3-carboxamides have been investigated for their activity against a range of targets, including protein kinases and cannabinoid receptors, there is significant potential to identify new biological targets and expand their therapeutic applications. frontiersin.orgnih.govnih.gov

Future research directions include:

High-Throughput Screening: Screening large libraries of this compound derivatives against a wide array of biological targets can uncover novel activities.

Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target responsible for the observed biological effect is a critical step. Techniques such as chemical proteomics and affinity chromatography can be employed for this purpose.

Exploration of New Therapeutic Areas: Based on the identified biological targets, the therapeutic potential of this compound derivatives can be explored in new disease areas beyond the current focus. For instance, derivatives have shown promise as antiviral agents against SARS-CoV-2. nih.gov

The indazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects. nih.govnih.gov This versatility suggests that this compound and its analogs could be developed for a variety of therapeutic uses.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process. bohrium.comnih.govnih.gov These powerful computational tools can accelerate the design and optimization of new drug candidates. bohrium.comnih.gov

In the context of this compound research, AI and ML can be applied to:

Predictive Modeling: AI/ML algorithms can be trained on existing SAR data to build models that predict the biological activity of novel, untested derivatives. nih.gov This can help prioritize which compounds to synthesize and test, saving time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, including high potency and selectivity for a specific target. These models can explore a vast chemical space to identify promising new indazole-3-carboxamide structures.

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds against a biological target to identify potential hits. scielo.br This can significantly narrow down the number of compounds that need to be synthesized and tested experimentally.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical part of the drug development process. AI/ML models can be used to predict these properties early on, helping to identify compounds with favorable pharmacokinetic and safety profiles. researchgate.net

Development of Advanced Analytical Techniques for Research Purity and Identity

Ensuring the purity and correct identification of synthesized compounds is paramount in chemical research. The development of advanced analytical techniques is crucial for the characterization of this compound and its derivatives. nih.gov

Future advancements in this area will likely involve:

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the unambiguous determination of elemental composition and aiding in structure elucidation.

Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) are invaluable for confirming the structure of complex molecules like substituted indazole-3-carboxamides.

Chiral Chromatography: As mentioned earlier, the development of robust and efficient chiral separation methods, such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is essential for the analysis and purification of enantiomers. americanpharmaceuticalreview.comresearchgate.netmdpi.com The use of specialized chiral stationary phases (CSPs) is a key aspect of this. wikipedia.org

Hyphenated Techniques: The coupling of separation techniques with powerful detection methods, such as LC-MS/MS, provides exceptional selectivity and sensitivity for the analysis of these compounds in complex matrices. americanpharmaceuticalreview.com

Multi-Disciplinary Approaches in Indazole-3-carboxamide Research

The complexity of modern drug discovery necessitates a collaborative, multi-disciplinary approach. The future success of research on this compound will depend on the integration of expertise from various fields.

This includes collaborations between:

Synthetic Organic Chemists: To design and execute novel and efficient synthetic routes.

Medicinal Chemists: To guide SAR studies and optimize lead compounds.

Computational Chemists: To apply AI, ML, and molecular modeling techniques.

Biologists and Pharmacologists: To conduct biological assays and evaluate the therapeutic potential of new compounds.

Analytical Chemists: To develop and apply advanced analytical methods for characterization and purity assessment.

By fostering these collaborations, researchers can accelerate the journey of promising this compound derivatives from the laboratory to potential clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-1H-indazole-3-carboxamide, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves chlorination of 1H-indazole precursors followed by carboxamide functionalization. For example, chlorination at the 4-position can be achieved using POCl₃ or N-chlorosuccinimide under controlled temperatures (60–80°C). Carboxamide formation may employ coupling agents like HATU or EDCI with DMF as a solvent. Optimizing stoichiometry (e.g., 1.2 equivalents of chlorinating agent) and reaction time (6–12 hours) improves yields. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. How should researchers validate the structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., indazole ring protons at δ 7.2–8.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm).

- HRMS : Verify molecular ion peaks matching the exact mass (C₈H₆ClN₃O: calculated 195.0198).

- IR Spectroscopy : Detect characteristic N–H (~3200 cm⁻¹) and C=O (~1680 cm⁻¹) stretches.

Cross-referencing with literature data for analogous indazole derivatives is critical .

Q. What solvents and storage conditions are optimal for maintaining compound stability?

- Methodology : Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis. Store lyophilized powder at –20°C under inert gas (Ar/N₂) to avoid degradation. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess shelf life. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Replicate assays : Test compounds under identical conditions (e.g., cell lines, incubation time) to isolate variables.

- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and validate receptor binding via SPR or ITC.

- Data normalization : Use Z-score or % inhibition relative to vehicle controls to minimize batch-to-batch variability.

Contradictions may arise from differences in assay protocols or impurity profiles .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting the indazole core?

- Methodology :

- Systematic substitution : Introduce substituents at positions 1, 4, and 7 to probe steric/electronic effects. For example, replace the 4-chloro group with Br or CF₃ to assess halogen sensitivity.

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to align active conformers and identify critical hydrogen-bonding motifs.

- In vitro screening : Prioritize derivatives with IC₅₀ < 10 μM in enzyme inhibition assays (e.g., kinases) and validate selectivity across related targets .

Q. How can researchers address low solubility of this compound in aqueous buffers for in vitro studies?

- Methodology :

- Co-solvent systems : Use DMSO (≤0.1% v/v) with PBS or HBSS, ensuring solvent controls.

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) via emulsion-solvent evaporation.

- Pro-drug approaches : Synthesize phosphate or acetate esters to enhance hydrophilicity, with enzymatic cleavage in biological systems .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

- Methodology :

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) coupled with high-resolution MS to identify impurities (e.g., dechlorinated byproducts).

- NMR spiking : Add authentic standards of suspected impurities (e.g., 1H-indazole-3-carboxamide) to confirm co-elution.

- Limit of detection (LOD) : Optimize to ≤0.1% w/w for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.